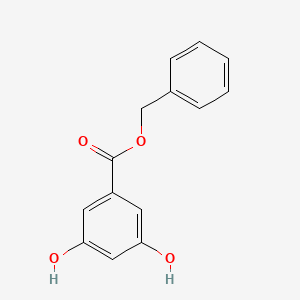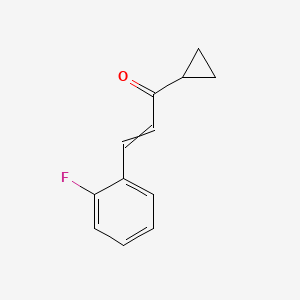![molecular formula C17H21ClN4O4 B13965771 4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate is a complex organic compound that features a quinoline core substituted with chloro and nitro groups, along with a tert-butyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Vilsmeier-Haack reaction using 2-chloroquinoline-3-carbaldehyde as a key intermediate . The nitro group is introduced via nitration, and the chloro group is typically added through chlorination reactions.
The final step involves the coupling of the quinoline derivative with tert-butyl carbamate under basic conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization of the quinoline core.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 3-(2-amino-3-nitroquinolin-4-ylamino)propylcarbamate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Hydrolysis: 3-(2-chloro-3-nitroquinolin-4-ylamino)propylamine and tert-butyl alcohol.
科学的研究の応用
Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with proteins. The carbamate moiety may enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
2-chloroquinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.
3-(2-chloro-3-nitroquinolin-4-ylamino)propylamine: A hydrolysis product.
Tert-butyl carbamate: A simpler carbamate derivative.
Uniqueness
Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and nitro groups on the quinoline core allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C17H21ClN4O4 |
|---|---|
分子量 |
380.8 g/mol |
IUPAC名 |
tert-butyl N-[3-[(2-chloro-3-nitroquinolin-4-yl)amino]propyl]carbamate |
InChI |
InChI=1S/C17H21ClN4O4/c1-17(2,3)26-16(23)20-10-6-9-19-13-11-7-4-5-8-12(11)21-15(18)14(13)22(24)25/h4-5,7-8H,6,9-10H2,1-3H3,(H,19,21)(H,20,23) |
InChIキー |
NDEWMZCCDBOFCB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCNC1=C(C(=NC2=CC=CC=C21)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
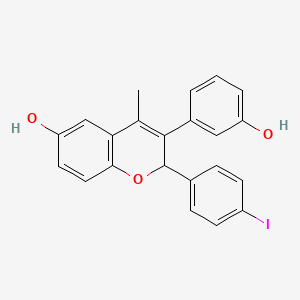
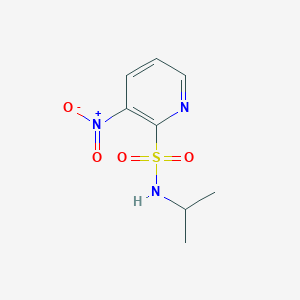


![(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
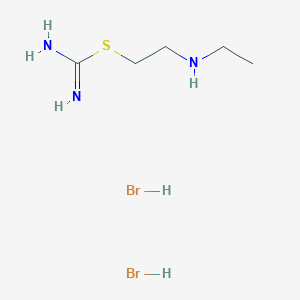
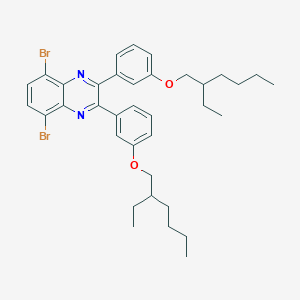
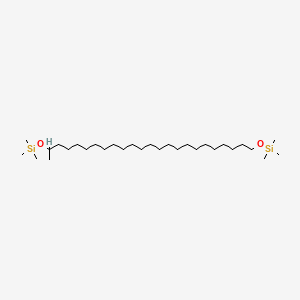
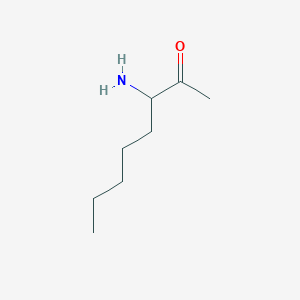
![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)
